N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-ethoxybenzamide
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-ethoxybenzamide is a compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazoles are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-ethoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with appropriate brominated and ethoxylated benzamide precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-ethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzothiadiazole moiety can undergo oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium or copper catalysts are commonly used in coupling reactions, with solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzothiadiazole derivatives, while coupling reactions can produce more complex aromatic systems .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-ethoxybenzamide has several scientific research applications:
Optoelectronics: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Photodynamic Therapy: Its ability to generate reactive oxygen species upon light irradiation makes it a potential candidate for photodynamic therapy in cancer treatment.
Chemical Sensors: The compound can be used in the development of chemical sensors due to its sensitivity to various analytes.
Coordination Chemistry: It serves as a ligand in coordination complexes with transition metals, which can have applications in catalysis and material science.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-ethoxybenzamide involves its interaction with molecular targets through its benzothiadiazole moiety. This interaction can lead to the generation of reactive oxygen species, which can induce cell death in photodynamic therapy . Additionally, the compound’s ability to coordinate with metal ions can enhance its photophysical properties, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-piperidin-1-ylbenzamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly suitable for applications in optoelectronics and photodynamic therapy, where precise control over electronic properties is crucial .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-2-21-13-7-6-9(8-10(13)16)15(20)17-11-4-3-5-12-14(11)19-22-18-12/h3-8H,2H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHDRWQOGARPQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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